molecular formula C7H5BrO B1216830 Benzoyl bromide CAS No. 618-32-6

Benzoyl bromide

Cat. No.: B1216830
CAS No.: 618-32-6
M. Wt: 185.02 g/mol
InChI Key: AQIHMSVIAGNIDM-UHFFFAOYSA-N
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Description

Chemical Identity and Structure

Molecular Structure and Properties

Chemical Formula and Structural Representation

Benzoyl bromide possesses the molecular formula C7H5BrO, with a molecular weight of 185.02 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is this compound, reflecting its systematic nomenclature as benzene carbonyl bromide. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as BrC(=O)C1=CC=CC=C1, which clearly delineates the connectivity between the bromine atom, carbonyl group, and benzene ring.

The International Chemical Identifier Key for this compound is AQIHMSVIAGNIDM-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications. The molecular structure consists of a benzene ring directly attached to a carbonyl group, which in turn is bonded to a bromine atom, creating an acyl halide functional group that imparts distinctive chemical properties to the compound.

Bond Characteristics and Molecular Geometry

The molecular geometry of this compound features a planar benzene ring with characteristic aromatic bond lengths and a carbonyl group that adopts a trigonal planar configuration around the carbon atom. The carbon-oxygen double bond in the carbonyl group exhibits typical characteristics of aromatic acyl compounds, with the carbonyl carbon showing sp2 hybridization. The carbon-bromine bond length and the carbon-carbonyl bond characteristics contribute to the compound's reactivity profile.

The bond angles within the molecule reflect the hybridization states of the constituent atoms, with the benzene ring maintaining its characteristic 120-degree bond angles and the carbonyl group adopting trigonal planar geometry. The electronegativity difference between carbon and bromine creates a polarized carbon-bromine bond, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Resonance Structures and Electron Distribution

The aromatic system in this compound exhibits resonance stabilization through the delocalization of pi electrons around the benzene ring. The compound demonstrates resonance structures that involve the interaction between the aromatic ring and the carbonyl group, creating a conjugated system that influences the electronic properties of the molecule. The carbonyl group can participate in resonance with the aromatic ring, leading to partial double bond character in the bond connecting the ring to the carbonyl carbon.

The electron distribution in this compound shows significant polarization due to the electronegative bromine and oxygen atoms. The resonance effect stabilizes certain electronic configurations while making the carbonyl carbon highly electrophilic. This electronic distribution pattern directly impacts the compound's chemical reactivity and influences its spectroscopic properties.

Molecular Orbital Theory of this compound

The molecular orbital structure of this compound incorporates the pi-system of the benzene ring with the carbonyl group's orbital system. The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics of the compound reflect the conjugation between the aromatic ring and the carbonyl group. The molecular orbital theory explains the electronic transitions observed in spectroscopic analysis and provides insight into the compound's chemical behavior.

The orbital interactions between the aromatic pi-system and the carbonyl group create molecular orbitals that extend across both the benzene ring and the acyl portion of the molecule. These extended molecular orbitals contribute to the compound's absorption characteristics in ultraviolet and visible spectroscopy and influence its chemical reactivity patterns.

Physical Characteristics

Physical State and Appearance

This compound exists as a liquid at room temperature, appearing as a clear, colorless to yellow to light orange liquid under standard conditions. The compound exhibits lachrymatory properties, causing significant irritation to eyes and mucous membranes upon exposure. The physical appearance can vary depending on purity and storage conditions, with pure samples typically displaying a colorless to pale yellow coloration.

The liquid nature of this compound at ambient conditions reflects its molecular structure and intermolecular forces. The compound demonstrates volatility characteristics that contribute to its handling requirements and storage considerations in laboratory and industrial settings.

Melting and Boiling Points

The melting point of this compound is documented at -24 degrees Celsius, indicating that the compound remains liquid under most laboratory conditions. This relatively low melting point reflects the molecular structure and intermolecular forces present in the solid state. The boiling point occurs at 218-219 degrees Celsius under standard atmospheric pressure, providing a significant temperature range for liquid-phase applications.

The thermal properties of this compound demonstrate the influence of molecular size and intermolecular forces on phase transition temperatures. The boiling point elevation compared to smaller acyl halides reflects the contribution of the aromatic ring system to the overall molecular interactions and volatility characteristics.

Density and Refractive Index

This compound exhibits a density of 1.57 grams per milliliter at 25 degrees Celsius, indicating that the compound is significantly denser than water. This high density reflects the presence of the bromine atom and the aromatic ring system, both contributing substantial mass to the molecular structure. The density value provides important information for volume-to-mass conversions and handling calculations in practical applications.

The refractive index of this compound ranges from 1.5880 to 1.5940 at 20 degrees Celsius when measured at 589 nanometers, with literature values citing 1.589. The refractive index provides insight into the compound's optical properties and electron density distribution, reflecting the polarizability of the molecular structure and the influence of the aromatic system on light interaction.

Solubility Properties in Various Solvents

This compound demonstrates limited solubility in water due to its hydrophobic aromatic character and the polar nature of the acyl halide functional group. The compound readily undergoes hydrolysis in aqueous environments, making traditional solubility measurements challenging due to chemical reaction rather than simple dissolution. The hydrolysis reaction produces benzoic acid and hydrogen bromide, significantly altering the solution composition.

In organic solvents, this compound shows enhanced solubility characteristics, particularly in non-polar and weakly polar solvents that do not promote hydrolysis reactions. The solubility profile reflects the compound's organic nature and the stability of the acyl halide functional group in anhydrous environments. Understanding solubility characteristics proves essential for selecting appropriate reaction media and purification strategies.

Spectroscopic Identification

Infrared Spectroscopy Characteristics

Infrared spectroscopy of this compound reveals characteristic absorption patterns that enable definitive identification of the compound. The carbonyl stretching frequency appears in the range typical for aromatic acyl halides, specifically between 1800-1770 wavenumbers. This absorption band provides direct evidence for the presence of the acyl halide functional group and distinguishes this compound from other aromatic compounds.

The aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, confirming the presence of the benzene ring system. Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations at approximately 1600 and 1500 wavenumbers, providing confirmation of the aromatic ring structure. The infrared spectrum serves as a reliable fingerprint for compound identification and purity assessment.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of this compound provides detailed structural information through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic aromatic proton signals in the 7-8 parts per million range, with coupling patterns that reflect the substitution pattern on the benzene ring. The integration ratios confirm the presence of five aromatic protons, consistent with the monosubstituted benzene structure.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons and the carbonyl carbon. The carbonyl carbon appears significantly downfield due to the electron-withdrawing effect of the bromine atom and the aromatic ring conjugation. The aromatic carbon signals provide information about the electronic environment and substitution effects within the molecule.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound demonstrates characteristic fragmentation patterns that facilitate structural identification. The molecular ion peak appears at mass-to-charge ratio 184/186, reflecting the isotopic pattern of bromine. The base peak in the mass spectrum occurs at mass-to-charge ratio 105, corresponding to the benzoyl cation fragment formed by loss of bromine.

Significant fragmentation peaks include masses at 77 and 51, representing aromatic fragments derived from the benzene ring system. The fragmentation pattern provides confirmation of the molecular structure and enables distinction from related compounds. The isotopic pattern of bromine-containing fragments offers additional confirmation of the bromine atom's presence in the molecular structure.

Ultraviolet-Visible Spectroscopy Absorption Profiles

Ultraviolet-visible spectroscopy of this compound reveals absorption characteristics related to the aromatic chromophore and the carbonyl group conjugation. The compound exhibits absorption bands corresponding to aromatic pi-to-pi-star transitions and n-to-pi-star transitions of the carbonyl group. The extended conjugation between the aromatic ring and carbonyl group influences the absorption wavelengths and extinction coefficients.

The absorption profile provides information about the electronic structure and conjugation effects within the molecule. The spectroscopic data complement other analytical techniques in providing comprehensive structural characterization and purity assessment for this compound samples.

Structural Comparison with Related Compounds

Comparison with Other Benzoyl Halides

This compound shares structural similarities with other benzoyl halides, including benzoyl chloride, benzoyl fluoride, and benzoyl iodide. The primary structural difference lies in the halogen substituent attached to the carbonyl carbon. Benzoyl chloride, with molecular formula C7H5ClO, exhibits a lower molecular weight of 140.57 grams per mole and different physical properties, including a boiling point of 197.2 degrees Celsius.

Benzoyl fluoride, represented by the molecular formula C7H5FO, demonstrates the smallest molecular weight at 124.11 grams per mole among the benzoyl halides. The fluoride variant exhibits a boiling point of 159-161 degrees Celsius and a density of 1.14 grams per milliliter. Benzoyl iodide, with molecular formula C7H5IO, represents the highest molecular weight member at 232.02 grams per mole and displays a boiling point of 230.5 degrees Celsius.

The reactivity patterns among benzoyl halides follow the expected halogen trends, with fluoride being the least reactive and iodide the most reactive toward nucleophilic substitution. The carbon-halogen bond strength decreases in the order fluoride > chloride > bromide > iodide, directly impacting the compounds' chemical behavior and synthetic applications.

Comparative Analysis with Benzoic Acid Derivatives

This compound exhibits structural relationships with benzoic acid and its derivatives, sharing the common benzoyl framework. Benzoic acid, with molecular formula C7H6O2 and molecular weight 122.12 grams per mole, differs by the replacement of the bromine atom with a hydroxyl group. The carboxylic acid functional group in benzoic acid creates significantly different chemical properties, including the ability to form hydrogen bonds and exhibit acid-base behavior.

The melting point of benzoic acid occurs at 121-125 degrees Celsius, substantially higher than this compound due to intermolecular hydrogen bonding. The boiling point of benzoic acid at 249 degrees Celsius also exceeds that of this compound, reflecting the stronger intermolecular forces in the carboxylic acid structure. The solubility characteristics differ markedly, with benzoic acid showing limited but measurable water solubility due to hydrogen bonding capabilities.

Structural Relation to Benzaldehyde and Acetophenone

This compound demonstrates structural connections to other aromatic carbonyl compounds, including benzaldehyde and acetophenone. Benzaldehyde, with molecular formula C7H6O, features an aldehyde functional group instead of the acyl halide, resulting in different electronic properties and reactivity patterns. The aldehyde functionality creates a less electrophilic carbonyl carbon compared to the acyl halide in this compound.

Acetophenone, represented by molecular formula C8H8O, contains a ketone functional group with a methyl substituent instead of bromine. The ketone functionality in acetophenone exhibits reduced electrophilicity compared to this compound due to the absence of the electron-withdrawing halogen. The boiling point of acetophenone at 202.3 degrees Celsius and density of 1.03 grams per milliliter reflect the different molecular structure and intermolecular forces.

The spectroscopic characteristics of these related compounds show distinct patterns that enable differentiation. The carbonyl stretching frequencies vary among the compounds, with acyl halides typically absorbing at higher frequencies than aldehydes and ketones due to the electron-withdrawing effect of the halogen substituent.

Electronic and Steric Differences from Benzyl Bromide

This compound exhibits fundamental structural differences from benzyl bromide, despite sharing aromatic and bromine components. Benzyl bromide, with molecular formula C7H7Br, features a bromomethyl group attached directly to the benzene ring, creating an alkyl halide rather than an acyl halide. The electronic environment around the bromine atom differs significantly between the two compounds due to the presence or absence of the carbonyl group.

The carbonyl group in this compound creates substantial electron withdrawal, making the carbon-bromine bond more polar and the carbon center more electrophilic compared to benzyl bromide. This electronic difference results in distinct reactivity patterns, with this compound undergoing nucleophilic acyl substitution reactions while benzyl bromide participates in nucleophilic substitution reactions at the benzylic carbon.

The steric environment also differs between the compounds, with this compound presenting a planar carbonyl group that influences approach angles for nucleophilic attack. Benzyl bromide offers a more flexible methylene bridge that allows greater conformational freedom and different steric interactions during chemical reactions. These structural distinctions create unique synthetic applications and reactivity profiles for each compound in organic chemistry applications.

Properties

IUPAC Name

benzoyl bromide
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InChI

InChI=1S/C7H5BrO/c8-7(9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIHMSVIAGNIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060677
Record name Benzoyl bromide
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Molecular Weight

185.02 g/mol
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CAS No.

618-32-6
Record name Benzoyl bromide
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Record name Benzoyl bromide
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Record name Benzoyl bromide
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Record name Benzoyl bromide
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Record name Benzoyl bromide
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Record name BENZOYL BROMIDE
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Preparation Methods

Reaction Mechanism and Conditions

In this approach, benzoyl chloride reacts with sodium bromide (NaBr) or potassium bromide (KBr) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, where bromide ions displace chloride:

C₆H₅COCl + NaBr → C₆H₅COBr + NaCl\text{C₆H₅COCl + NaBr → C₆H₅COBr + NaCl}

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition.

  • Solvent : Anhydrous conditions prevent hydrolysis of this compound to benzoic acid.

  • Stoichiometry : A 10–20% excess of NaBr ensures complete conversion.

Industrial-Scale Adaptations

Patent CN102329192A, though primarily focused on benzyl bromide, provides insights into optimizing exothermic halide exchange reactions. For this compound, similar strategies apply:

  • Catalyst Use : Concentrated sulfuric acid or Lewis acids (e.g., AlCl₃) enhance reaction rates by polarizing the C–Cl bond.

  • Distillation : Vacuum distillation (e.g., −0.09 MPa) isolates this compound (b.p. 138–143°C) from byproducts.

Direct Bromination of Benzoic Acid

This compound can be synthesized directly from benzoic acid (C₆H₅COOH) using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method is favored for high-purity applications but requires careful handling of corrosive reagents.

Reaction with Phosphorus Tribromide

The reaction follows:

3 C₆H₅COOH + PBr₃ → 3 C₆H₅COBr + H₃PO₃\text{3 C₆H₅COOH + PBr₃ → 3 C₆H₅COBr + H₃PO₃}

Optimization Data :

ParameterOptimal ValueEffect on Yield
Molar Ratio (PBr₃)1:3 (acid:PBr₃)Maximizes bromide availability
Temperature60–80°CPrevents H₃PO₃ decomposition
Reaction Time2–4 hoursEnsures complete conversion

Thionyl Bromide Method

Thionyl bromide offers a milder alternative:

C₆H₅COOH + SOBr₂ → C₆H₅COBr + SO₂↑ + HBr↑\text{C₆H₅COOH + SOBr₂ → C₆H₅COBr + SO₂↑ + HBr↑}

Advantages :

  • Gas byproducts (SO₂, HBr) are easily removed, simplifying purification.

  • Yields exceed 90% under reflux conditions (40–50°C).

Applications in Nanocrystal Synthesis

Recent advancements in perovskite nanocrystal fabrication highlight this compound’s role as a precursor. Studies demonstrate its use in synthesizing CsPbBr₃ nanocrystals with tunable optoelectronic properties.

Synthesis Protocol for CsPbBr₃ Nanocrystals

ParameterValuePurpose
This compound0.6 mmolPb²⁺ and Br⁻ source
Oleylamine (OLAM)1 mLLigand for size control
Reaction Temperature170°CControls nucleation rate
SolventOctadeceneHigh-boiling solvent

This method achieves photoluminescence quantum yields >90%, underscoring this compound’s purity requirements.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Halide Exchange85–9295–98Industrial
PBr₃ Bromination88–9497–99Lab-scale
SOBr₂ Bromination90–9598–99.5Pilot-scale

Key Findings :

  • Halide exchange is cost-effective but requires rigorous chloride removal.

  • SOBr₂ offers the highest purity, critical for optoelectronic applications .

Chemical Reactions Analysis

Types of Reactions: Benzoyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound can react with nucleophiles to form benzoyl derivatives. For example, it reacts with alcohols to form esters and with amines to form amides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form benzoic acid and hydrogen bromide.

    Reduction: this compound can be reduced to benzaldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Catalysts: Iron or aluminum bromide is often used as a catalyst in the bromination process.

    Solvents: Reactions involving this compound are typically carried out in organic solvents such as dichloromethane or carbon tetrachloride.

Major Products:

Scientific Research Applications

Organic Synthesis

Benzoyl bromide is primarily used as a reagent for introducing benzoyl groups into various organic compounds. This property is crucial in the synthesis of pharmaceuticals and fine chemicals.

Synthesis of Benzoyl Derivatives

This compound facilitates the formation of benzoyl derivatives through acylation reactions. It reacts with alcohols and amines to produce esters and amides, respectively, which are essential intermediates in drug synthesis.

Benzylation Reactions

In organic synthesis, benzylation is achieved using this compound as a more reactive alternative to benzyl chloride. The compound can introduce benzyl groups into substrates under mild conditions, often employing catalytic amounts of sodium iodide to generate benzyl iodide in situ, enhancing reactivity .

Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Antibiotics

One notable application is in the synthesis of penicillin derivatives. This compound acts as a key intermediate in the formation of various penicillin structures by facilitating the introduction of benzoyl moieties .

Production of Anticancer Agents

Research has indicated that this compound can be utilized in synthesizing compounds with potential anticancer properties by modifying existing drug scaffolds to enhance their biological activity .

Material Science Applications

This compound is also employed in material science for the production of polymers and resins.

Polymerization Initiator

As a radical initiator, this compound is used in polymerization processes to create polymers such as poly(methyl methacrylate) (PMMA). Its ability to initiate chain-growth polymerization makes it valuable for producing plastics and coatings .

Synthesis of Synthetic Resins

The compound is involved in synthesizing synthetic resins that find applications in adhesives, coatings, and sealants due to their strong bonding properties and durability .

Kinetics Studies

A study conducted on the kinetics of solvolysis of benzoyl halides demonstrated that this compound exhibits unique behavior in microemulsion systems, revealing insights into its reactivity under different conditions . The findings highlighted how varying water content influences reaction rates, providing valuable data for optimizing synthetic routes.

Reaction Mechanisms

Research by Ando and Kimura (1991) illustrated the nucleophilic displacement reactions involving benzyl bromide with potassium cyanide supported on alumina. This study provided insights into reaction mechanisms that are foundational for developing new synthetic methodologies .

Summary Table: Applications of this compound

Application AreaSpecific UsesKey Benefits
Organic SynthesisIntroduction of benzoyl groupsEnhances reactivity and selectivity
PharmaceuticalsSynthesis of antibiotics and anticancer agentsCritical for developing effective drugs
Material SciencePolymerization initiatorProduces durable plastics and coatings
Kinetics StudiesInvestigating solvolysis reactionsOptimizes synthetic routes
Reaction MechanismsNucleophilic displacement reactionsProvides foundational knowledge for new methods

Mechanism of Action

The mechanism of action of benzoyl bromide involves its reactivity as an acylating agent. It reacts with nucleophiles to form benzoyl derivatives through the following steps:

    Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

    Elimination: The intermediate collapses, resulting in the elimination of hydrogen bromide and the formation of the benzoyl derivative.

The molecular targets and pathways involved in these reactions depend on the specific nucleophile and the reaction conditions .

Comparison with Similar Compounds

Benzoyl Bromide vs. Benzyl Bromide

Property This compound (C₇H₅BrO) Benzyl Bromide (C₇H₇Br)
Structure Acyl bromide (C₆H₅CO−Br) Alkyl bromide (C₆H₅CH₂Br)
Molecular Weight 185.018 171.037
Reactivity Undergoes nucleophilic acyl substitution Undergoes SN2 alkylation reactions
Key Applications Nanocrystal synthesis, acylations Alkylating agent, pharmaceuticals
Toxicity Corrosive; limited toxicity data Highly toxic (carcinogenic, mutagenic)
  • Reactivity Differences: this compound reacts with amines (e.g., oleylamine) to form amides and release bromide ions, crucial for perovskite nanocrystal growth . Benzyl bromide, in contrast, alkylates nucleophiles (e.g., in , it modifies sugar derivatives) .
  • Applications: this compound’s role in nanocrystal synthesis is unique , while benzyl bromide is used in drug intermediates (e.g., neostigmine analogs) .

This compound vs. Benzoyl Chloride

Property This compound Benzoyl Chloride (C₇H₅ClO)
Leaving Group Br⁻ Cl⁻
Reactivity Faster hydrolysis and nucleophilic substitution Slower reactions due to weaker leaving group
Synthetic Utility Preferred for rapid bromide release Common in routine acylations
  • Reactivity : Bromide’s superior leaving group ability makes this compound more reactive. For example, in , this compound avoids unwanted side reactions (e.g., bromine-to-chlorine substitution) seen with benzoyl chloride during benzoylation .
  • Applications: Benzoyl chloride is standard for acylation, but this compound is favored in nanocrystal synthesis where rapid bromide release is critical .

This compound vs. Phenacyl Bromide

Property This compound Phenacyl Bromide (C₈H₇BrO)
Structure Acyl bromide α-Bromo ketone (C₆H₅COCH₂Br)
Reactivity Acylations, nanocrystal precursors Alkylations, cyclopropane synthesis
Key Applications Perovskite nanocrystals Indolizine derivatives , cyclopropanes
  • Reactivity: Phenacyl bromide’s α-bromo ketone structure enables alkylation and participation in cyclopropanation (), whereas this compound’s acyl bromide group facilitates nanocrystal nucleation .

This compound vs. Oxalyl Bromide

Property This compound Oxalyl Bromide (C₂Br₂O₂)
Structure Monofunctional acyl bromide Difunctional (two acyl bromide groups)
Reactivity Forms 1:1 adducts with aldehydes Forms 1:2 adducts with aldehydes
Applications Nanocrystal synthesis Condensation reactions
  • Reactivity : Oxalyl bromide’s dual reactivity allows it to bind two aldehyde molecules, unlike this compound, which forms simpler adducts .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight CAS Number Key Reactivity
This compound C₇H₅BrO 185.018 618-32-6 Acylation, nanocrystals
Benzyl bromide C₇H₇Br 171.037 100-39-0 Alkylation
Benzoyl chloride C₇H₅ClO 140.57 98-88-4 Acylation
Phenacyl bromide C₈H₇BrO 199.05 N/A Cyclopropanation

Biological Activity

Benzoyl bromide, a chemical compound with the formula C6_6H5_5C(O)Br, is primarily used in organic synthesis and has gained attention for its biological activities, particularly in antibacterial and antifungal applications. This article explores the biological activity of this compound through various studies, highlighting its efficacy against different pathogens, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is an aromatic compound that acts as a reactive acylating agent. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable in synthesizing various organic compounds. The compound's reactivity is attributed to the presence of the carbonyl group (C=O) adjacent to the bromine atom, which can facilitate interactions with nucleophiles.

Antibacterial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antibacterial properties. Research conducted by Shakhatreh et al. (2016) evaluated the antibacterial activity of benzyl bromide derivatives against a range of Gram-positive and Gram-negative bacteria using disk diffusion methods and minimum inhibitory concentration (MIC) assays.

Key Findings:

  • Gram-Positive Bacteria : Benzyl bromide derivatives showed strong activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. The inhibition zones ranged from 8 to 17 mm, indicating effective antibacterial properties.
  • Gram-Negative Bacteria : The activity against Gram-negative bacteria was moderate, with notable effects observed against Escherichia coli and Klebsiella pneumoniae. The MIC values for benzyl bromide derivatives were reported as follows:
    • Benzyl Bromide Derivative (1a) : MIC of 1 mg/mL against S. aureus; 2 mg/mL against S. pyogenes and E. faecalis.
    • Benzyl Bromide Derivative (1c) : MIC of 0.5 mg/mL against S. pyogenes; 4 mg/mL against S. aureus and K. pneumoniae .
Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10-171
Streptococcus pyogenes150.5
Enterococcus faecalis92
Escherichia coli72
Klebsiella pneumoniaeN/A4

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. The same study highlighted its effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. The results indicated that benzyl bromide derivatives could inhibit fungal growth significantly.

Key Findings:

  • Fungal Strains Tested : The compounds were evaluated against multiple fungal strains, with notable effectiveness observed against both yeast and mold forms.
  • Minimum Inhibitory Concentration : The MIC values for antifungal activity were determined visually through optical density measurements, confirming the ability of benzyl bromide derivatives to inhibit fungal growth at low concentrations .

The biological activity of this compound is thought to stem from its ability to disrupt cellular processes in bacteria and fungi. It is hypothesized that the compound interacts with microbial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth.

Proposed Mechanisms:

  • Cell Membrane Disruption : this compound may alter the integrity of microbial cell membranes, leading to leakage of cellular contents.
  • Enzyme Inhibition : The compound might inhibit key enzymes involved in metabolic processes critical for microbial survival.

Case Studies

Several case studies have documented the application of this compound in developing new antimicrobial agents:

  • Study on Chalcone Derivatives : Research demonstrated that chalcone derivatives synthesized from benzyl bromides exhibited enhanced antibacterial and antifungal activities compared to their parent compounds, suggesting a synergistic effect when combined with other functional groups .
  • Synthetic Applications : this compound has been utilized in synthesizing various biologically active compounds, showcasing its versatility in medicinal chemistry .

Q & A

Basic: What are the critical safety protocols for handling benzoyl bromide in laboratory settings?

This compound is corrosive (Skin Corr. 1A–1C) and releases toxic HBr vapors upon hydrolysis . Key safety measures include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical splash goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is inadequate .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced decomposition .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via EPA-compliant hazardous waste protocols .

Basic: How is this compound synthesized, and what purity validation methods are recommended?

Synthesis: Typically produced via benzoylation using benzoyl chloride with HBr or direct bromination of benzoic acid derivatives. A common method involves refluxing benzoyl chloride with excess PBr₃ in anhydrous conditions .
Purification: Distillation (bp 218–219°C) under reduced pressure removes impurities . Validate purity via:

  • GC Analysis: Ensure >97% purity .
  • Refractive Index: Confirm n20D=1.589n_{20}^D = 1.589 .

Basic: What are the key physicochemical properties relevant to experimental design?

  • Physical State: Light orange liquid with density 1.57 g/mL at 25°C .
  • Thermal Stability: Flash point 90°C; avoid open flames .
  • Solubility: Miscible in benzene, ether, and THF; reacts violently with water .

Advanced: How does this compound react with nucleophiles, and what mechanistic insights are critical for reaction optimization?

This compound undergoes nucleophilic acyl substitution. Key thermodynamic

  • Hydrolysis: ΔH=170±0.8kJ/mol\Delta H^\circ = -170 \pm 0.8 \, \text{kJ/mol} (exothermic, forms HBr and benzoic acid) .
  • Aminolysis: Reaction with aniline derivatives (e.g.,e.g., C₆H₇N) yields amides (ΔH=162±0.8kJ/mol\Delta H^\circ = -162 \pm 0.8 \, \text{kJ/mol}) .
    Optimization Tips: Use aprotic solvents (e.g., dry benzene) and stoichiometric control to minimize side reactions .

Advanced: What are the decomposition pathways of this compound under varying conditions?

  • Hydrolysis: Rapidly degrades in water to HBr (toxic) and benzoic acid. Reaction releases 170 kJ/mol heat, requiring temperature control .
  • Thermal Degradation: Prolonged heating (>100°C) may produce brominated byproducts; monitor via TGA .
  • Light Sensitivity: Store in amber vials to prevent photolytic decomposition .

Advanced: Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Spectroscopy:
    • IR: Strong C=O stretch at ~1770 cm⁻¹ and C-Br at ~550 cm⁻¹.
    • ¹H NMR: Aromatic protons at δ 7.4–8.1 ppm and absence of -OH signals .
  • Chromatography: HPLC with UV detection (λ = 254 nm) for quantifying hydrolytic impurities .

Advanced: How should researchers resolve contradictions in storage recommendations across safety guidelines?

Conflicting advice exists:

  • Moisture Control: Some protocols recommend desiccants , while others mandate inert gas storage .
    Methodological Resolution: Prioritize inert gas storage (N₂/Ar) for long-term stability, validated by Karl Fischer titration to ensure <0.1% moisture .

Advanced: How can thermodynamic data inform reaction scalability and safety?

The exothermic hydrolysis (ΔH=170kJ/mol\Delta H^\circ = -170 \, \text{kJ/mol}) poses risks during large-scale reactions. Mitigation strategies include:

  • Slow Addition: Introduce H₂O gradually to control heat release.
  • Cooling Systems: Use jacketed reactors to maintain temperatures <25°C .

Basic: What first-aid measures are essential for accidental exposure?

  • Skin Contact: Wash immediately with soap/water for 15+ minutes; remove contaminated clothing .
  • Inhalation: Move to fresh air; administer oxygen if pulmonary edema occurs .
  • Eye Exposure: Rinse with saline for 15 minutes; seek medical evaluation .

Advanced: How does this compound interact with common laboratory reagents, and how can side reactions be minimized?

  • Incompatible Reagents:
    • Bases/Amines: Rapid exothermic reactions; use stoichiometric control .
    • Alcohols: Forms esters; employ dry conditions to avoid hydrolysis .
      Side Reaction Mitigation: Pre-dry solvents (molecular sieves) and use Schlenk lines for air-sensitive reactions .

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Reactant of Route 1
Benzoyl bromide
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Benzoyl bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.